molecular formula C14H11N5OS B2752941 N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251559-53-1

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2752941
CAS No.: 1251559-53-1
M. Wt: 297.34
InChI Key: WJCZQZAKCABFTC-UHFFFAOYSA-N
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Description

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities and diverse applications. This compound features a thiazole ring, which is known for its presence in various bioactive molecules, and a pyrimidine moiety, which is a common structural component in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves the condensation of a thiazole derivative with a pyrimidine derivative under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a thiazole-4-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups attached.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(pyridin-2-ylamino)thiazole-4-carboxamide
  • N-phenyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide
  • N-phenyl-2-(pyrimidin-5-ylamino)thiazole-4-carboxamide

Uniqueness

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the thiazole and pyrimidine rings in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-phenyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-12(17-10-5-2-1-3-6-10)11-9-21-14(18-11)19-13-15-7-4-8-16-13/h1-9H,(H,17,20)(H,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCZQZAKCABFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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